molecular formula C26H45N2O7P B13817511 (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P

(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P

Cat. No.: B13817511
M. Wt: 528.6 g/mol
InChI Key: HLEYOUHQJAGNFK-NGLFHMFFSA-N
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Description

(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester, also known as Caged SPN-1-P, is a synthetic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phosphoric acid ester. The “caged” aspect refers to the presence of a photolabile protecting group, which can be removed upon exposure to light, allowing for controlled release of the active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester typically involves multiple steps, including the protection of functional groups, formation of the phosphoric acid ester, and introduction of the photolabile protecting group. Common reagents used in these reactions include phosphoric acid derivatives, amino alcohols, and nitrophenyl ethyl esters. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process would likely include optimization of reaction conditions to maximize efficiency and minimize waste, as well as purification steps such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the nitrophenyl groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used as a photolabile protecting group for studying reaction mechanisms and kinetics. The controlled release of the active molecule upon exposure to light allows for precise temporal control in experiments.

Biology

In biological research, this compound is used to study cellular processes and signaling pathways. The photolabile protecting group allows for the controlled release of bioactive molecules within cells, enabling researchers to investigate the effects of these molecules on cellular functions.

Medicine

In medicine, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used in drug delivery systems. The controlled release of active pharmaceutical ingredients upon exposure to light can improve the efficacy and reduce the side effects of certain medications.

Industry

In industrial applications, this compound is used in the development of advanced materials and coatings. The photolabile protecting group allows for the controlled release of functional molecules, enabling the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester involves the photolysis of the nitrophenyl ethyl ester groups upon exposure to light. This photolysis releases the active molecule, which can then interact with its molecular targets. The specific pathways involved depend on the nature of the active molecule released and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester
  • (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(4-nitrophenyl)ethyl]ester
  • (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-methoxyphenyl)ethyl]ester

Uniqueness

The uniqueness of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester lies in its specific photolabile protecting group, which allows for controlled release of the active molecule upon exposure to light. This feature makes it particularly useful in applications requiring precise temporal control, such as in biological and chemical research.

Properties

Molecular Formula

C26H45N2O7P

Molecular Weight

528.6 g/mol

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 1-(2-nitrophenyl)ethyl hydrogen phosphate

InChI

InChI=1S/C26H45N2O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)24(27)21-34-36(32,33)35-22(2)23-18-16-17-19-25(23)28(30)31/h15-20,22,24,26,29H,3-14,21,27H2,1-2H3,(H,32,33)/b20-15+/t22?,24-,26+/m0/s1

InChI Key

HLEYOUHQJAGNFK-NGLFHMFFSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O

Origin of Product

United States

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